1-Bromo-2-chloro-3-(methylsulfanyl)benzene
Overview
Description
1-Bromo-2-chloro-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H6BrClS. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and a methylsulfanyl group. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-(methylsulfanyl)benzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzene derivative.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfone derivatives.
- Reduction reactions result in the formation of simpler benzene compounds .
Scientific Research Applications
1-Bromo-2-chloro-3-(methylsulfanyl)benzene is utilized in numerous scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)benzene involves its reactivity with various reagents. The bromine and chlorine atoms act as electrophilic sites, making the compound susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity. These interactions are crucial in its applications in organic synthesis and material science .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-Chloro-2-bromo-4-(methylsulfanyl)benzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Bromo-3-chloro-4-(methylsulfanyl)benzene: Another isomer with distinct chemical properties[][5].
Uniqueness: 1-Bromo-2-chloro-3-(methylsulfanyl)benzene is unique due to the specific positioning of its substituents, which imparts distinct reactivity and makes it valuable in specialized chemical syntheses and industrial applications[5][5].
Properties
IUPAC Name |
1-bromo-2-chloro-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGXQINDJJKIBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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